molecular formula C7H3BrClF2IO B13427089 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene

1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene

Cat. No.: B13427089
M. Wt: 383.35 g/mol
InChI Key: GEMVTZZVRLUMQD-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene is a halogenated aromatic compound It is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a difluoromethoxy-substituted benzene derivative. The process involves:

    Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Introduction of a chlorine atom using chlorine gas or a chlorinating agent like thionyl chloride.

    Iodination: Introduction of an iodine atom using iodine or an iodinating reagent such as iodine monochloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy or tert-butoxy derivatives, while coupling reactions may produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-fluorobenzene
  • 1-Bromo-2,4-difluorobenzene
  • 1-Bromo-4-chloro-2-fluorobenzene

Comparison: 1-Bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene is unique due to the presence of multiple halogen atoms and a difluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications and higher specificity in certain reactions.

Properties

Molecular Formula

C7H3BrClF2IO

Molecular Weight

383.35 g/mol

IUPAC Name

1-bromo-2-chloro-4-(difluoromethoxy)-5-iodobenzene

InChI

InChI=1S/C7H3BrClF2IO/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7H

InChI Key

GEMVTZZVRLUMQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)I)OC(F)F

Origin of Product

United States

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